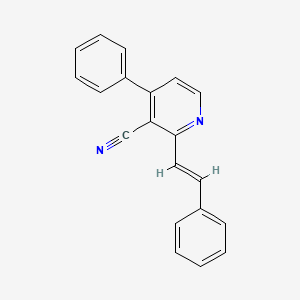

4-phenyl-2-(2-phenylvinyl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Nicotinonitriles, including derivatives similar to 4-phenyl-2-(2-phenylvinyl)nicotinonitrile, are synthesized through various chemical routes. For instance, the synthesis of related nicotinonitrile derivatives often involves condensation reactions, Michael additions, or palladium-catalyzed cross-coupling reactions. A common theme in their synthesis is the formation of the nicotinonitrile core followed by functionalization at specific positions on the pyridine ring to introduce various substituents, including phenyl groups and vinyl linkages (Heravi & Soufi, 2015).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Nicotinonitriles, including derivatives similar to 4-phenyl-2-(2-phenylvinyl)nicotinonitrile, have been investigated for their corrosion inhibition properties. For instance, certain nicotinonitriles have shown significant effectiveness as green corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds inhibit corrosion through adsorption on the metal surface, following the Langmuir adsorption isotherm model. Their efficiency increases with concentration, and they predominantly act as cathodic inhibitors, as demonstrated by electrochemical, computational, and surface morphological studies (Singh et al., 2016).

Antimicrobial Activities

Research has also explored the synthesis of novel nicotinonitrile derivatives with potential antimicrobial applications. For example, 2-amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile was synthesized and used as a starting material to construct annulated and substituted pyrido[2,3-d]pyrimidine systems. Some of these synthesized compounds exhibited notable antibacterial and antifungal activities (Behalo, 2008).

Photophysical Studies and Fluorescence Sensing

Nicotinonitrile derivatives have been synthesized and studied for their potential as photophysical materials and fluorescence sensors. A new luminescent nicotinonitrile derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was synthesized and characterized for its blue light-emitting properties. The compound exhibited good absorption and fluorescence properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other photophysical applications (Ahipa et al., 2014). Additionally, 2-amino-6-methyl-4-phenyl-nicotinonitrile has been identified as a fluorescent chemosensor for the selective detection of Fe3+ and Hg2+ ions, demonstrating the utility of nicotinonitrile derivatives in environmental monitoring and analytical chemistry (Koner et al., 2012).

Propiedades

IUPAC Name |

4-phenyl-2-[(E)-2-phenylethenyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2/c21-15-19-18(17-9-5-2-6-10-17)13-14-22-20(19)12-11-16-7-3-1-4-8-16/h1-14H/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSQXXJLCFMORD-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC=CC(=C2C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC=CC(=C2C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-2-(2-phenylvinyl)nicotinonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)

![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)

![4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5502553.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)